

# Commercial Sources and Availability of 2-Propanol-d8: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propanol-d8

Cat. No.: B1362042

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for **2-Propanol-d8** (Isopropanol-d8), a deuterated solvent essential for a range of scientific applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.

## Introduction to 2-Propanol-d8

**2-Propanol-d8**, the fully deuterated form of isopropanol, is a critical solvent and reagent in various scientific disciplines.<sup>[1]</sup> Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy, where its use as a solvent eliminates interfering signals from non-deuterated solvent protons, allowing for clearer analysis of the compound of interest.<sup>[2][3]</sup> Additionally, its compatibility with a wide array of organic and organometallic compounds makes it a versatile choice for studying natural products, synthetic molecules, and biomolecules.<sup>[1]</sup> Beyond NMR, **2-Propanol-d8** serves as a valuable tool in metabolic studies, acting as a tracer to elucidate biochemical pathways, and in the synthesis of other deuterated compounds.<sup>[4]</sup>

## Commercial Availability and Major Suppliers

**2-Propanol-d8** is readily available from a multitude of global chemical suppliers who specialize in stable isotope-labeled compounds. These suppliers offer various grades, isotopic purities,

and quantities to meet diverse research and development needs. The product is typically packaged in glass bottles or ampoules to ensure stability and prevent contamination.

Below is a summary of major suppliers and the typical product specifications offered:

Supplier	Typical Isotopic Purity (atom % D)	Available Quantities
Sigma-Aldrich (Merck)	≥99.5	1 g, 5 g, 10 g, 25 g
Thermo Fisher Scientific	≥99.5	1 g, 5 g, 10 g, 25 g
Cambridge Isotope Laboratories, Inc.	≥99.5	1 g, 5 g, 10 g, 25 g
Carl ROTH	≥99.5	5 mL, 10 mL, 25 mL
Apollo Scientific	>99.5	1ml, 5ml
BOC Sciences	≥99	Custom quantities available
Simson Pharma Limited	High Purity	Custom quantities available
ZEOtope	>99.5	Small packs to bulk quantities

Note: This table is a representative summary. For the most current and detailed information, including pricing and regional availability, it is recommended to consult the suppliers' websites directly.

## Technical Data and Physical Properties

A thorough understanding of the physical and chemical properties of **2-Propanol-d8** is crucial for its effective application in experimental design.

Property	Value
Chemical Formula	C <sub>3</sub> D <sub>8</sub> O
Molecular Weight	68.14 g/mol
CAS Number	22739-76-0
Appearance	Colorless liquid
Density	0.890 g/mL at 25 °C[5]
Boiling Point	82 °C[5]
Melting Point	-89.5 °C[5]
Refractive Index (n <sub>20/D</sub> )	1.3728[5]
Solubility	Completely soluble in water[6]

## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **2-Propanol-d8**.

### Protocol for NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common application for **2-Propanol-d8**. The following is a generalized protocol for preparing a sample for NMR analysis.

Objective: To prepare a homogeneous solution of an analyte in **2-Propanol-d8** suitable for high-resolution NMR spectroscopy.

Materials:

- Analyte (solid or liquid)
- 2-Propanol-d8** (NMR grade, ≥99.5 atom % D)
- 5 mm NMR tubes

- Pasteur pipette and bulb
- Small vial
- Filter (e.g., cotton plug or syringe filter)
- Vortex mixer (optional)

#### Methodology:

- Analyte Weighing/Measurement:
  - For a solid sample, accurately weigh approximately 1-10 mg of the analyte directly into a clean, dry vial.
  - For a liquid sample, add 1-2 drops of the analyte to the vial.
- Solvent Addition:
  - Add approximately 0.6-0.7 mL of **2-Propanol-d8** to the vial containing the analyte. The final volume should be sufficient to create a column of liquid approximately 4-5 cm high in a standard 5 mm NMR tube.
- Dissolution:
  - Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, gentle warming in a water bath may aid dissolution. Ensure the sample is fully dissolved to avoid solid particles in the NMR tube, which can adversely affect the spectral quality.
- Filtration and Transfer:
  - To remove any particulate matter, filter the solution directly into a clean, dry NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small cotton plug at the bottom.
- Capping and Labeling:
  - Securely cap the NMR tube to prevent solvent evaporation and contamination.

- Label the NMR tube clearly with the sample identification.
- Homogenization:
  - Gently invert the NMR tube several times to ensure the solution is homogeneous.
- Instrument Analysis:
  - Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

## Conceptual Workflow for a Metabolic Tracer Study

**2-Propanol-d8** can be used as a stable isotope tracer to investigate metabolic pathways. The deuterium atoms act as a label that can be tracked using mass spectrometry (MS).

Objective: To trace the metabolic fate of 2-Propanol within a biological system (e.g., cell culture or in vivo model).

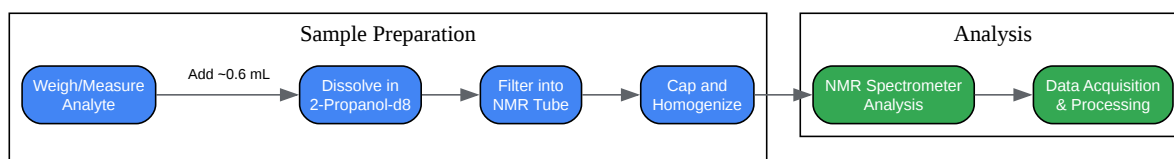
Conceptual Steps:

- System Preparation: Prepare the biological system for the study (e.g., culture cells to a specific confluency).
- Tracer Introduction: Introduce a known concentration of **2-Propanol-d8** into the system.
- Incubation: Incubate the system for a defined period to allow for metabolic processing of the tracer.
- Metabolite Extraction: Quench the metabolic activity and extract the metabolites from the biological matrix.
- Sample Preparation for MS: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization to enhance volatility and ionization.
- MS Analysis: Analyze the sample using a mass spectrometer to detect and quantify the deuterated metabolites.

- Data Analysis: Identify the metabolites that have incorporated the deuterium label and quantify their abundance to map the metabolic pathways.

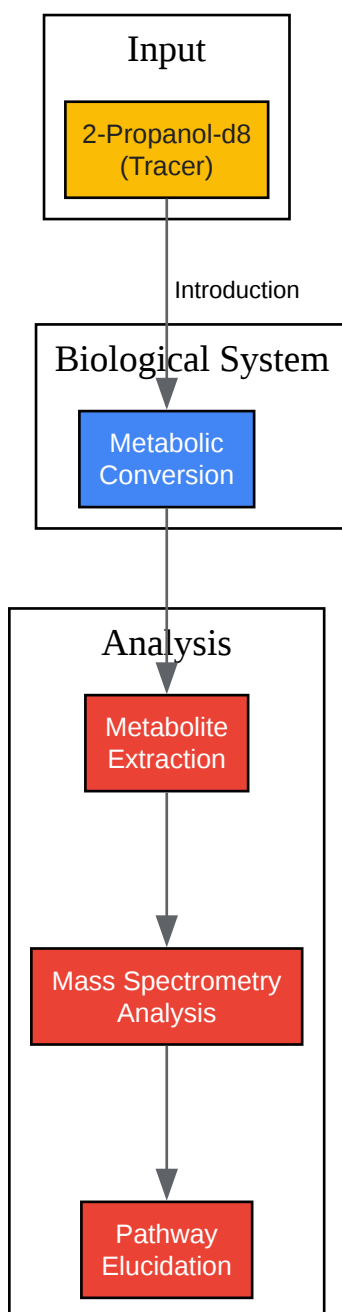
## Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **2-Propanol-d8**.



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Figure 1: Experimental workflow for NMR sample preparation using **2-Propanol-d8**.



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Figure 2: Logical workflow for a metabolic tracer study using **2-Propanol-d8**.

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## References

- 1. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. 2-Propanol-d8 | ZEOTOPE [zeotope.com]
- 6. depts.washington.edu [depts.washington.edu]
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